molecular formula C10H12ClNO2S B1277998 N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide CAS No. 184582-26-1

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide

Cat. No.: B1277998
CAS No.: 184582-26-1
M. Wt: 245.73 g/mol
InChI Key: DZEALSULQGZRCA-UHFFFAOYSA-N
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Description

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide: is an organic compound with the molecular formula C10H12ClNO2S and a molecular weight of 245.73 g/mol This compound features a thiophene ring substituted with a chloroacetyl group and an ethylacetamide moiety

Scientific Research Applications

Chemistry: N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying various chemical transformations and reaction mechanisms.

Biology and Medicine: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may be explored for its effects on biological targets such as enzymes or receptors.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Mechanism of Action

The exact mechanism of action for N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide is not well-documented. its potential biological activity could involve interactions with molecular targets such as enzymes or receptors. The chloroacetyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function .

Comparison with Similar Compounds

    N-{2-[5-(2-bromoacetyl)thiophen-2-yl]ethyl}acetamide: Similar structure with a bromoacetyl group instead of a chloroacetyl group.

    N-{2-[5-(2-fluoroacetyl)thiophen-2-yl]ethyl}acetamide: Similar structure with a fluoroacetyl group instead of a chloroacetyl group.

    N-{2-[5-(2-iodoacetyl)thiophen-2-yl]ethyl}acetamide: Similar structure with an iodoacetyl group instead of a chloroacetyl group.

Uniqueness: N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

N-[2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-7(13)12-5-4-8-2-3-10(15-8)9(14)6-11/h2-3H,4-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEALSULQGZRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(S1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427937
Record name N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184582-26-1
Record name N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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